2-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)succinic Acid
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Overview
Description
2-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)succinic Acid is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group and a pyridinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)succinic Acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: This step involves the electrophilic aromatic substitution of the pyrrole ring with a fluorophenyl group.
Sulfonylation: The pyrrole ring is then sulfonylated using pyridine-3-sulfonyl chloride under basic conditions.
Methylation: The resulting compound is methylated using methyl iodide in the presence of a base.
Formation of Succinic Acid Derivative: Finally, the compound is reacted with succinic anhydride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the effects of fluorophenyl and pyridinylsulfonyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
Medicinally, this compound has potential as a drug candidate due to its structural features. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)succinic Acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridinylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)pyridin-3-amine
- 1H-Pyrrole-3-carboxaldehyde, 5-(2-fluorophenyl)
- 3-Pyridinesulfonyl chloride
Uniqueness
Compared to similar compounds, 2-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)succinic Acid is unique due to the combination of its functional groups. The presence of both the fluorophenyl and pyridinylsulfonyl groups in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20FN3O6S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl-methylamino]butanedioic acid |
InChI |
InChI=1S/C21H20FN3O6S/c1-24(19(21(28)29)10-20(26)27)12-14-9-18(16-6-2-3-7-17(16)22)25(13-14)32(30,31)15-5-4-8-23-11-15/h2-9,11,13,19H,10,12H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
IUYCRYCADFVWDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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